![molecular formula C6H3BrN2S B2734362 5-Bromoisothiazolo[3,4-b]pyridine CAS No. 1956390-00-3](/img/structure/B2734362.png)

5-Bromoisothiazolo[3,4-b]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

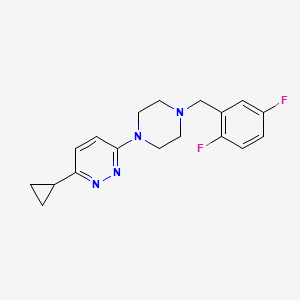

5-Bromoisothiazolo[3,4-b]pyridine is a chemical compound with the CAS Number: 1956390-00-3 and a molecular weight of 215.07 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives, which are structurally similar to this compound, has been achieved through the trifluoracetic acid catalyzed condensation of a group of 5-aminopyrazoles and a group of α-oxoketene dithioacetals . Furthermore, structural modifications of the products have been demonstrated via reductive desulfurization, hydrolysis of the ester, and Suzuki coupling of the bromo derivative with aryl boronic acids .Molecular Structure Analysis

The molecular structure of this compound consists of a bicyclic heterocyclic aromatic compound with three nitrogen atoms located at 1, 2, and 7 positions . It is embellished with two basic and hydrogen bond acceptor (HBA) nitrogen atoms, and one hydrogen bond donor (HBD) NH .Physical and Chemical Properties Analysis

This compound is a solid substance at room temperature . It has a molecular weight of 215.07 .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

Several studies have been dedicated to synthesizing novel heterocyclic compounds using "5-Bromoisothiazolo[3,4-b]pyridine" or related structures as precursors or intermediates. These synthetic pathways are essential for developing compounds with potential biological activities.

Synthesis and Anticonvulsant Activity : A method was developed for synthesizing new heterocyclic systems based on isothiazolo[5,4-b]pyrano(thiopyrano)[4,3-d]pyridine and isothiazolo[4,5-b]-2,7-naphthyridine, showcasing potential anticonvulsant properties (Paronikyan et al., 2002).

Facile Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives : A study reported the preparation of novel thiazolopyrimidine derivatives via electrophilic substitution, highlighting the versatility of brominated compounds in synthetic chemistry (Studzińska et al., 2014).

Microwave Assisted Synthesis of Isothiazolopyridine : The synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines was achieved using both conventional and microwave techniques, demonstrating the efficiency of modern synthetic methods (Youssef et al., 2012).

Biological Activities and Applications

The synthesized compounds from "this compound" and related molecules have been evaluated for various biological activities, including antiproliferative, antioxidant, and antibacterial effects.

Antiproliferative Activity : Compounds derived from 3-substituted aminoisoxazolo[5,4-b]pyridines showed significant cytotoxic activity against various human and mouse tumor cell lines, highlighting the potential for antitumor applications (Poręba et al., 2002).

Antioxidant Activity : A study on [1,2,4]triazolo[1,5-a]pyridine derivatives revealed that compounds containing bromine atoms exhibited significant antioxidant activity, suggesting their utility in combating oxidative stress (Smolsky et al., 2022).

Fluorescent Sensor for Cysteine and Glutathione : Isothiazolo[5,4-b]pyridin-3(2H)-one derivatives were developed as a novel type of AIE material, acting as highly selective fluorescent sensors for the detection of cysteine and glutathione, demonstrating the compound's application in biochemical sensing (Tan et al., 2015).

Safety and Hazards

Propriétés

IUPAC Name |

5-bromo-[1,2]thiazolo[3,4-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2S/c7-5-1-4-3-10-9-6(4)8-2-5/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWQSJQZAZHCWDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=NSC=C21)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-N-(3,4-dichlorophenyl)-3-oxopropanamide](/img/structure/B2734283.png)

![tert-butyl N-[5-(oxane-4-carbonyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B2734288.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]cyclopropanecarboxamide](/img/structure/B2734290.png)

![5-[(Pentachlorophenoxy)methyl]-2-furoic acid](/img/structure/B2734292.png)

![4-((1H-imidazol-1-yl)methyl)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)benzamide](/img/structure/B2734293.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2734300.png)

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-isopropylacetamide](/img/structure/B2734302.png)